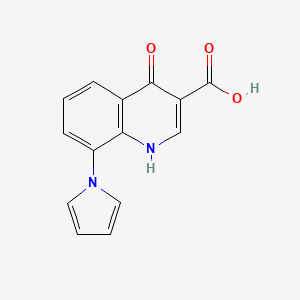

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

89353-47-9 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

4-oxo-8-pyrrol-1-yl-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c17-13-9-4-3-5-11(16-6-1-2-7-16)12(9)15-8-10(13)14(18)19/h1-8H,(H,15,17)(H,18,19) |

InChI Key |

VFOHIPHWSQPUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Starting Material Preparation :

-

Cyclization :

-

Hydrolysis :

Table 1: Reaction Conditions for Gould-Jacobs Cyclization

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Diphenyl ether, reflux | 77 | |

| Ester hydrolysis | NaOH, ethanol, 100°C | 65–90 |

Alkylation and Substitution at the 8-Position

Introducing the pyrrol-1-yl group at the 8-position requires precise functionalization. Patent literature describes two primary approaches:

Direct Nucleophilic Substitution

A halogen (e.g., fluoro or chloro) at the 8-position is displaced by pyrrol-1-yl in the presence of a base:

-

Procedure :

-

Optimization :

Table 2: Substitution Reaction Parameters

Diazotization and Coupling

An alternative route involves diazotization of 8-aminoquinoline derivatives followed by coupling with pyrrole:

-

Procedure :

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined method combines cyclization and substitution in a single pot:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable late-stage introduction of the pyrrole group:

-

Procedure :

Table 3: Cross-Coupling Reaction Efficiency

Critical Analysis of Methodologies

-

Gould-Jacobs vs. Cross-Coupling :

-

Substrate Compatibility :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.

Reduction: Dihydroquinoline derivatives with hydroxyl groups.

Substitution: Pyrrole derivatives with halogen or nitro substituents.

Scientific Research Applications

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Pyrrole vs.

- Nitro vs. Halogen Substituents : 8-Nitro derivatives (e.g., ) exhibit strong antibacterial activity but may face metabolic instability, whereas 8-chloro or 8-fluoro substitutions () improve target binding and resistance profiles .

- Impact of 1-Cyclopropyl : The 1-cyclopropyl group, common in many analogs, enhances Gram-negative activity by stabilizing gyrase interactions .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₄H₁₁N₂O₃; MW 261.25) is heavier than non-pyrrole analogs (e.g., 189.17 for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ) due to the pyrrole group.

- Solubility : Pyrrole substituents may reduce aqueous solubility compared to carboxylated or piperazinyl derivatives (e.g., lists methyl esters for improved solubility).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.